Cas no 1266809-05-5 (2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one)
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one
- 2-[(3-hydroxypropyl)sulfanyl]-1-phenylpropan-1-one
- 1-Propanone, 2-[(3-hydroxypropyl)thio]-1-phenyl-
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- Inchi: 1S/C12H16O2S/c1-10(15-9-5-8-13)12(14)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3
- InChI Key: XNXRDXPIDSDLKL-UHFFFAOYSA-N
- SMILES: S(CCCO)C(C)C(C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 188
- XLogP3: 2.4
- Topological Polar Surface Area: 62.6
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-50mg |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 50mg |
¥13478.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-100mg |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 100mg |
¥15275.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-250mg |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 250mg |
¥15977.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-500mg |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 500mg |
¥16679.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-1g |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 1g |
¥20055.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349808-2.5g |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one |
1266809-05-5 | 98% | 2.5g |
¥31406.00 | 2024-08-09 | |
| Enamine | EN300-395162-0.05g |
2-[(3-hydroxypropyl)sulfanyl]-1-phenylpropan-1-one |
1266809-05-5 | 95.0% | 0.05g |
$587.0 | 2025-03-16 | |
| Enamine | EN300-395162-0.1g |
2-[(3-hydroxypropyl)sulfanyl]-1-phenylpropan-1-one |
1266809-05-5 | 95.0% | 0.1g |
$615.0 | 2025-03-16 | |
| Enamine | EN300-395162-0.25g |
2-[(3-hydroxypropyl)sulfanyl]-1-phenylpropan-1-one |
1266809-05-5 | 95.0% | 0.25g |
$642.0 | 2025-03-16 | |
| Enamine | EN300-395162-0.5g |
2-[(3-hydroxypropyl)sulfanyl]-1-phenylpropan-1-one |
1266809-05-5 | 95.0% | 0.5g |
$671.0 | 2025-03-16 |
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one: A Comprehensive Overview
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one (CAS No. 1266809-05-5) is a unique organic compound with a complex structure that has garnered attention in various scientific and industrial fields. This compound, often referred to by its CAS number, is characterized by its thioether functional group and aromatic ring, making it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, opening new avenues for its exploration and utilization.
The molecular structure of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one consists of a phenyl group attached to a keto group, with a thioether linkage connecting to a hydroxypropyl chain. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, which are advantageous in designing drugs with specific pharmacokinetic profiles. The compound's aromaticity and sulfur-containing functionality contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one as a precursor for bioactive compounds. Researchers have explored its role in the development of antioxidant agents, where the sulfur atom plays a critical role in neutralizing free radicals. Additionally, the compound has shown promise in the synthesis of anti-inflammatory drugs, leveraging its ability to modulate cellular signaling pathways. These findings underscore the importance of this compound in advancing therapeutic interventions.
The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one involves multi-step reactions that require precise control over reaction conditions. One common approach involves the coupling of a phenyl ketone with an appropriate thiol derivative, followed by oxidation or reduction steps to achieve the desired stereochemistry. The use of green chemistry principles has been increasingly adopted in these syntheses, reducing environmental impact while maintaining high yields.
In terms of applications, 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one has found utility in the development of agrochemicals, particularly as a component in herbicides and fungicides. Its ability to interact with biological systems at molecular levels makes it an attractive candidate for designing selective agrochemical agents. Furthermore, recent research has explored its potential in the formulation of biodegradable polymers, where its sulfur-containing functionality enhances polymer stability and degradability.
The compound's unique properties also make it an interesting subject for materials science applications. For instance, it has been investigated as a building block for constructing advanced materials such as self-healing polymers and smart coatings. The integration of sulfur atoms into polymer networks has been shown to improve their mechanical properties and responsiveness to external stimuli, paving the way for innovative material designs.
From an environmental perspective, understanding the degradation pathways of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one is crucial for assessing its ecological impact. Studies have revealed that the compound undergoes microbial degradation under aerobic conditions, with sulfur-containing intermediates playing key roles in the breakdown process. This knowledge is essential for ensuring sustainable practices in industries utilizing this compound.
In conclusion, 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one (CAS No. 1266809-05) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemistry. As research continues to unravel its capabilities, this compound is poised to contribute significantly to scientific progress and industrial innovation.
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